Calcium thioglycolate trihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5793-98-6 |

|---|---|

Molecular Formula |

C2H6CaO3S |

Molecular Weight |

150.21 g/mol |

IUPAC Name |

calcium;2-sulfidoacetate;trihydrate |

InChI |

InChI=1S/C2H4O2S.Ca.H2O/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;1H2 |

InChI Key |

PPGDRRIXEYHXNH-UHFFFAOYSA-N |

SMILES |

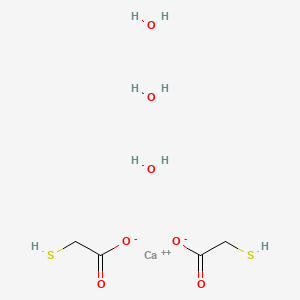

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |

Canonical SMILES |

C(C(=O)O)S.O.[Ca] |

Other CAS No. |

65208-41-5 |

Pictograms |

Irritant |

Related CAS |

65208-41-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Calcium Thioglycolate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium Thioglycolate Trihydrate (Ca(SCH₂COO)₂·3H₂O). The information presented is intended to support research, development, and formulation activities involving this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Physicochemical Properties

This compound is a white, crystalline powder.[1] It is the calcium salt of thioglycolic acid and is notable for its role as an active ingredient in depilatory products.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂CaO₇S₂ | [3] |

| Molecular Weight | 276.34 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Odor | Characteristic, slight sulfurous odor | [4] |

| Melting Point | Decomposes in the range of 270-290 °C. It begins to lose water of hydration above 95 °C and darkens at 220 °C. | [1][4][5] |

| Boiling Point | Not applicable; decomposes before boiling. An estimated boiling point for the anhydrous form is 225.50 °C at 760 mm Hg. | [6] |

| Solubility | Soluble in water. Very slightly soluble in alcohol. Insoluble in ether and benzene. | [7][8] |

| pKa (of Thioglycolic Acid) | pKa1: 3.55 - 3.83 (carboxylic acid proton)pKa2: ~9.3 (thiol proton) | [7][9] |

| pH (of solution) | A solution of calcium thioglycolate is alkaline, typically with a pH between 11 and 12. | [1][2] |

| Stability | Stable under normal conditions.[4] Readily absorbs carbon dioxide from the air, which can lead to the formation of calcium carbonate.[1] It is also sensitive to air, particularly to oxidation. |

Experimental Protocols

Synthesis of this compound

The industrial and laboratory synthesis of this compound is primarily achieved through the neutralization reaction between thioglycolic acid and calcium hydroxide (B78521).[10][11]

Materials:

-

Thioglycolic acid (e.g., 80% solution in water)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Organic anti-solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

An aqueous solution or slurry of calcium hydroxide is prepared in a reaction vessel. For industrial-scale production, concentrations typically range from 15 to 20 percent by weight.[10]

-

The reaction vessel should be equipped with a cooling system to manage the exothermic nature of the neutralization reaction. It is recommended to maintain a low temperature, for instance by dropwise addition of the base to the acid at 5°C.[12]

-

Thioglycolic acid is gradually added to the calcium hydroxide slurry with constant stirring. The molar ratio should be carefully controlled to ensure complete reaction, typically a 2:1 molar ratio of thioglycolic acid to calcium hydroxide.

-

The reaction is allowed to proceed until all reactants are fully dissolved, resulting in a clear solution of calcium thioglycolate.

-

Crystallization of the trihydrate form is induced by either evaporating excess water or by adding an organic anti-solvent to the aqueous solution.[10][12]

-

The resulting crystals are collected by filtration.

-

The purified crystals are then dried, for example, under vacuum at temperatures between 60 and 80 degrees Celsius, to remove residual moisture without causing decomposition.[10]

Determination of Assay by Iodometric Titration

The purity of this compound can be determined by quantifying the thioglycolic acid content via iodometric titration.[10]

Principle: The thiol group (-SH) in thioglycolic acid is oxidized by a standardized solution of iodine. The endpoint of the titration is detected by a suitable indicator, such as starch solution.

Procedure:

-

A precisely weighed sample of this compound is dissolved in deionized water.

-

An acidic medium is created by adding a suitable acid (e.g., dilute sulfuric acid).

-

A few drops of starch indicator solution are added to the sample solution.

-

The solution is then titrated with a standardized iodine (I₂) solution.

-

The endpoint is reached when the solution turns a persistent blue-black color, indicating the presence of excess iodine.

-

The assay of calcium thioglycolate is calculated based on the volume and concentration of the iodine solution used.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Mechanism of Depilatory Action

The primary function of calcium thioglycolate as a depilatory agent is the chemical reduction of disulfide bonds in keratin, the main protein component of hair. This process weakens the hair structure, allowing it to be easily removed from the skin.

References

- 1. Calcium Thioglycolate | C4H6CaO4S2 | CID 13141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. honrel.com [honrel.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. fishersci.com [fishersci.com]

- 6. calcium thioglycolate, 814-71-1 [thegoodscentscompany.com]

- 7. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 8. labsolu.ca [labsolu.ca]

- 9. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. Buy this compound | 5793-98-6 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Crystallization of Calcium Thioglycolate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization of calcium thioglycolate trihydrate (CaTG), a compound widely utilized in the pharmaceutical and cosmetic industries, most notably for its application as a depilatory agent. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visualizations of the experimental workflow to aid in the practical application of these methods.

Introduction

This compound, with the chemical formula Ca(SCH₂COO)₂·3H₂O, is the calcium salt of thioglycolic acid.[1] Its efficacy as a depilatory agent stems from its ability to break down the disulfide bonds in keratin, the primary protein constituent of hair.[2] The synthesis and subsequent crystallization of this compound are critical processes that determine its purity, crystal structure, and ultimately, its performance and safety in final formulations. This guide details the prevalent methods for its laboratory and industrial-scale production.

Synthesis of this compound

The most common and economically viable method for synthesizing calcium thioglycolate is through the direct neutralization reaction between thioglycolic acid and calcium hydroxide (B78521) in an aqueous medium.[1] The stoichiometry of this reaction is a 2:1 molar ratio of thioglycolic acid to calcium hydroxide.[3]

Chemical Reaction

The fundamental chemical equation for the synthesis is as follows:

2 HSCH₂COOH + Ca(OH)₂ → Ca(SCH₂COO)₂ + 2 H₂O

Followed by hydration to form the trihydrate:

Ca(SCH₂COO)₂ + 3 H₂O → Ca(SCH₂COO)₂·3H₂O

Experimental Protocols

Below are detailed protocols for both laboratory and industrial-scale synthesis.

2.2.1. Laboratory-Scale Synthesis

This protocol is designed for a controlled laboratory environment to yield high-purity this compound.

Materials and Equipment:

-

Thioglycolic acid (reagent grade)

-

Calcium hydroxide (reagent grade)

-

Deionized water

-

Reaction vessel with stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

-

Heating mantle or water bath with temperature control

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Preparation of Calcium Hydroxide Slurry: In a reaction vessel, prepare a 0.01 M to 0.1 M solution of calcium hydroxide in deionized water. For example, to prepare 1 liter of a 0.1 M solution, dissolve 7.41 g of Ca(OH)₂ in 1 liter of deionized water. Stir until a homogeneous slurry is formed.[1]

-

Reaction: Gently heat the calcium hydroxide slurry to a temperature between 40°C and 60°C with continuous stirring.[1]

-

Addition of Thioglycolic Acid: Slowly add a stoichiometric amount of thioglycolic acid to the heated slurry. Based on a 2:1 molar ratio, for every 1 mole of Ca(OH)₂, 2 moles of HSCH₂COOH are required. The addition should be gradual to control the exothermic nature of the reaction and maintain the temperature within the desired range.[3]

-

pH Control: Throughout the addition of thioglycolic acid, monitor the pH of the reaction mixture. The target pH should be maintained between 11.0 and 12.5.[1][4] Adjust the addition rate as necessary to keep the pH within this range.

-

Reaction Completion: After the complete addition of thioglycolic acid, continue stirring the mixture at 40-60°C for an additional 1 to 3 hours to ensure the reaction goes to completion.[1]

-

Filtration of Crude Product (if necessary): If any unreacted calcium hydroxide or other insoluble impurities are present, filter the hot reaction mixture.

-

Proceed to Crystallization: The resulting clear or slightly turbid solution contains the dissolved calcium thioglycolate and is ready for the crystallization step.

2.2.2. Industrial-Scale Synthesis

The industrial production of this compound follows a similar principle but is optimized for large-scale manufacturing.

Key Parameters:

-

Reactant Concentration: A calcium hydroxide slurry with a concentration of 15-20% by weight is typically used.[1]

-

Temperature: The reaction temperature is generally maintained in the range of 50°C to 100°C.[1]

-

Agitation: Continuous and vigorous agitation (200-400 rpm) is crucial to ensure homogeneity and efficient heat transfer.[1]

-

Stoichiometry: A slight molar excess of calcium hydroxide (5-10%) is often employed to ensure the complete conversion of thioglycolic acid.[1]

-

Reaction Time: The reaction time typically ranges from 2 to 4 hours.[1]

Crystallization of this compound

Crystallization is a critical step for purifying the synthesized calcium thioglycolate and obtaining the desired trihydrate crystalline form. The primary method employed is controlled cooling of a saturated aqueous solution.

Experimental Protocol for Crystallization

Procedure:

-

Preparation of Saturated Solution: If starting from a solid crude product, dissolve it in warm deionized water (60-80°C) to create a saturated or near-saturated solution.[1] For the in-situ synthesis described above, the reaction mixture itself serves as the starting solution.

-

Controlled Cooling: Slowly cool the hot, saturated solution. A controlled cooling rate is crucial for obtaining well-defined crystals. An optimal cooling rate has been identified as 0.5°C per minute.[1] The solution should be cooled from the reaction or dissolution temperature to room temperature.

-

Crystal Formation: As the solution cools, the solubility of calcium thioglycolate decreases, leading to nucleation and crystal growth.

-

Harvesting the Crystals: Once crystallization is complete, collect the crystals by filtration, for instance, using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature below the decomposition temperature (which is above 95°C).[1] A moderate temperature of 40-50°C is recommended to avoid dehydration of the trihydrate form.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis | Reference |

| Reactant Concentration | 0.01 M - 0.1 M Ca(OH)₂ solution | 15-20% w/w Ca(OH)₂ slurry | [1] |

| Reaction Temperature | 40°C - 60°C | 50°C - 100°C | [1] |

| pH | 11.0 - 12.0 | 11.0 - 12.5 | [1] |

| Reaction Time | 1 - 3 hours | 2 - 4 hours | [1] |

| Stirring Speed | Not specified | 200 - 400 rpm | [1] |

| Stoichiometry | 2:1 (HSCH₂COOH:Ca(OH)₂) | 2:1 with 5-10% excess Ca(OH)₂ | [1][3] |

Table 1: Synthesis Parameters

| Property | Value | Analytical Method | Reference |

| Molecular Formula | C₄H₁₂CaO₇S₂ | Elemental Analysis | [5] |

| Molecular Weight | 276.34 g/mol | Calculation | [5][6] |

| Appearance | White crystalline powder | Visual Inspection | [1] |

| Purity | ≥98.0% | Titrimetric Analysis | [1] |

| pH (1% solution) | 11.0 - 12.0 | pH meter | [1] |

| Decomposition Temperature | > 95°C | Thermogravimetric Analysis (TGA) | [1] |

| Solubility in Water | Soluble | Solubility Test | [1] |

Table 2: Physicochemical Properties of this compound

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and crystallization of this compound.

References

- 1. Buy this compound | 5793-98-6 [smolecule.com]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Thioglycolate | C4H6CaO4S2 | CID 13141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C4H12CaO7S2 | CID 2734636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide to the Thermal Decomposition Analysis of Calcium Thioglycolate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium thioglycolate trihydrate (Ca(SCH₂COO)₂·3H₂O). The information presented herein is curated for professionals in research and development who require a deep understanding of the material's thermal stability and degradation profile. This document details the multi-stage decomposition process, presents available quantitative data, outlines experimental protocols for thermal analysis, and provides a visual representation of the decomposition pathway.

Physicochemical Properties

This compound is a white, crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆CaO₄S₂·3H₂O |

| Molecular Weight | 276.35 g/mol |

| Appearance | White crystalline powder |

| Decomposition Onset | Approximately 250°C[1] |

| Decomposition Range | 250°C - 280°C |

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt. The process can be broadly categorized into two main stages: dehydration and decomposition of the anhydrous salt.

Dehydration

The initial stage of decomposition involves the endothermic removal of the three molecules of water of hydration. This process occurs in a step-wise manner. The theoretical mass loss corresponding to the complete removal of three water molecules is approximately 19.54%.

Available data suggests that the dehydration process begins at temperatures below 110°C[1]. One study indicates a two-step dehydration process, with an initial mass loss of approximately 12.6% occurring around 120°C, followed by the removal of the remaining water at 170°C[1].

Decomposition of Anhydrous Salt

Following complete dehydration, the anhydrous calcium thioglycolate begins to decompose at approximately 250°C[1]. This is an exothermic process that involves the breakdown of the organic portion of the salt. The primary decomposition phase is reported to follow first-order kinetics, with an estimated activation energy in the range of 150-200 kJ/mol[1].

The decomposition of the anhydrous salt results in the evolution of several gaseous products, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen sulfide (B99878) (H₂S), and sulfur dioxide (SO₂)[1]. The solid residue remaining after this stage is likely a mixture of calcium sulfide (CaS) and calcium carbonate (CaCO₃).

A simplified overall reaction for the decomposition can be represented as: Ca(SCH₂COO)₂·3H₂O → CaO + CaCO₃ + CO₂ + H₂S + SO₂ + H₂O[1]

Quantitative Thermal Analysis Data

Table 2: Summary of Thermal Decomposition Data

| Temperature Range (°C) | Process | Mass Loss (%) | Evolved Products |

| < 110 - 170 | Dehydration | ~19.54 (theoretical) | H₂O |

| 250 - 280+ | Decomposition of Anhydrous Salt | Not fully specified | CO, CO₂, H₂S, SO₂ |

Experimental Protocols

This section outlines a general experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on this compound.

Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended. The instrument should be equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

Experimental Conditions

A standardized set of experimental conditions is crucial for obtaining reproducible results. The recommended parameters are detailed in Table 3.

Table 3: Recommended TGA-DSC Experimental Parameters

| Parameter | Recommended Value |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina or platinum, open |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 50 - 100 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600°C |

Procedure

-

Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into the sample crucible.

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with the inert gas for at least 30 minutes to ensure an inert atmosphere.

-

Begin the thermal program, heating the sample from ambient temperature to 600°C at a rate of 10 °C/min.

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to determine the temperatures of thermal events, mass loss percentages, and enthalpy changes.

Visualization of the Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

References

Solubility profile of Calcium thioglycolate trihydrate in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Calcium Thioglycolate Trihydrate (Ca(HSCH₂COO)₂·3H₂O), a compound widely utilized in the cosmetic industry, particularly in depilatory formulations. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination based on established methods, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various aqueous and organic solvents. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 70 g/L |

| Ethanol | 25 | 0.15 g/L |

Qualitative Solubility Profile

In addition to the quantitative data, the general solubility characteristics of this compound are well-documented:

-

Organic Solvent Solubility :

Experimental Protocols for Solubility Determination

Principle

An excess amount of the test substance, this compound powder, is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (powder form)

-

Solvents (e.g., deionized water, ethanol, methanol, etc.)

-

Constant temperature water bath or shaker incubator

-

Glass flasks with stoppers

-

Magnetic stirrers and stir bars or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure

-

Preparation of Test Solutions :

-

Add an excess amount of this compound to a series of flasks.

-

Add a known volume of the desired solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration :

-

Place the flasks in a constant temperature water bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant rate for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach a plateau in concentration.[2]

-

-

Phase Separation :

-

After equilibration, allow the flasks to stand undisturbed at the test temperature for a defined period to allow undissolved solids to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at the test temperature.[6]

-

-

Sample Collection and Preparation :

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining suspended particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification :

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the samples.

-

-

Data Analysis :

-

Calculate the solubility of this compound in the respective solvent based on the measured concentration and the dilution factor.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Disulfide Bond Cleavage Mechanism of Calcium Thioglycolate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium thioglycolate trihydrate is a key active ingredient in chemical depilatory formulations, prized for its efficacy in breaking down the protein structure of hair. This technical guide provides an in-depth examination of the core mechanism by which this compound cleaves disulfide bonds within keratin (B1170402), the primary structural protein in hair. We will explore the chemical reactions, the critical role of the alkaline environment, and the factors influencing the kinetics of this process. This document consolidates quantitative data into structured tables and presents detailed diagrams of the chemical pathways and logical workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals in the personal care and dermatological fields.

Introduction: The Chemistry of Chemical Depilation

Hair is primarily composed of the protein keratin, which derives its significant mechanical strength and stability from a high concentration of disulfide bonds (-S-S-) formed between cysteine amino acid residues.[1] These bonds act as cross-links, holding the keratin protein chains together.[1] Chemical depilatories function by disrupting these disulfide bonds, thereby destabilizing and weakening the keratin structure to the point where the hair can be easily wiped away from the skin's surface.[2][3]

The most common active ingredient utilized for this purpose is this compound (Ca(SCH₂COO)₂·3H₂O), the calcium salt of thioglycolic acid.[4][5][6] It is favored for its effectiveness and a comparatively lower irritancy profile than other thioglycolate salts or sulfide-based depilatories.[2][6][7] Understanding the precise mechanism of its action is crucial for optimizing formulation efficacy, ensuring product safety, and innovating within the field of chemical hair removal.

The Core Mechanism: Reductive Cleavage of Disulfide Bonds

The fundamental action of calcium thioglycolate is the reductive cleavage of the disulfide bonds in keratin.[8] This process can be broken down into a series of key chemical events orchestrated by the thioglycolate ion in a highly alkaline environment.

The Role of the Alkaline Environment

Depilatory formulations containing calcium thioglycolate are maintained at a high pH, typically between 12 and 12.5.[8][9] This alkalinity, usually achieved with an agent like calcium hydroxide, is not merely an incidental condition but is critical for the reaction's success for two primary reasons:[2][9]

-

Activation of the Thioglycolate: The high pH deprotonates the thiol group (-SH) of thioglycolic acid, forming the thioglycolate anion (⁻SCH₂COO⁻). This anion is a more potent nucleophile and reducing agent than its protonated form, enabling it to efficiently attack the disulfide bond.

-

Swelling of the Hair Fiber: The strongly alkaline solution causes the hair shaft to swell.[2] This structural change opens up the compact keratin matrix, allowing the aqueous solution containing the thioglycolate ions to penetrate the hair fiber and access the internal disulfide bonds.[2][9]

The Chemical Reaction

The core of the depilatory action is a thiol-disulfide exchange reaction. The thioglycolate anion acts as the reducing agent, donating electrons to the disulfide bond in keratin.[1] This cleaves the -S-S- bond, converting it into two separate sulfhydryl groups (-SH).[1]

The overall chemical reaction can be summarized as follows:

2 SH-CH₂-COOH (Thioglycolic Acid) + R-S-S-R (Keratin Disulfide Bond) → 2 R-SH (Reduced Keratin) + COOH-CH₂-S-S-CH₂-COOH (Dithiodiglycolic Acid) [4]

In this reaction, the keratin disulfide bond (represented as R-S-S-R) is reduced to two thiol groups (R-SH). Consequently, the thioglycolic acid is oxidized, forming a new disulfide bond between two of its own molecules to become dithiodiglycolic acid.[4] This chemical transformation fundamentally weakens the keratin protein, rendering the hair soft and jelly-like, allowing for its mechanical removal.[1]

Data Presentation

Key Chemical Entities

The table below summarizes the primary molecules involved in the depilatory process and their respective functions.

| Chemical Entity | Molecular Formula | Primary Role in Depilation |

| Keratin (Cysteine) | (C₃H₅NO₂S)ₙ | Structural protein in hair; contains the target disulfide bonds. |

| This compound | C₄H₁₂CaO₇S₂ | The active ingredient; source of the reducing thioglycolate anion.[10] |

| Thioglycolate Anion | ⁻SCH₂COO⁻ | The activated reducing agent that cleaves the disulfide bond.[1] |

| Calcium Hydroxide | Ca(OH)₂ | Alkalizing agent used to raise the pH and activate the thioglycolate.[4][9] |

| Dithiodiglycolic Acid | C₄H₆O₄S₂ | The oxidized by-product of the thioglycolic acid after the reaction.[4] |

Typical Formulation Parameters

Effective and safe depilatory action depends on carefully controlled formulation parameters.

| Parameter | Typical Range / Value | Rationale / Importance |

| Calcium Thioglycolate Concentration | 5% - 7.5% (w/w) | Balances efficacy with the potential for skin irritation.[8] Efficacy may not increase above 4% for the thioglycolate active itself.[2] |

| Calcium Hydroxide Concentration | ~1.5% (w/w) | Establishes and maintains the necessary high pH for the reaction.[8] |

| Optimal pH | 12 - 12.5 | Maximizes the rate of depilation by ensuring thioglycolate activation and hair fiber swelling.[2][8][9] |

| Application Time | 5 - 15 minutes | Sufficient time for penetration and reaction; prolonged contact increases the risk of skin irritation.[11] |

Experimental Protocols & Workflows

While detailed, step-by-step protocols from specific cited studies are not publicly available, a generalized experimental workflow for evaluating the efficacy of a calcium thioglycolate-based formulation can be constructed. This workflow serves as a model for researchers aiming to quantify the depilatory action.

Methodology for Key Steps:

-

Sample Preparation: Source a consistent supply of human hair fibers. Cleanse the fibers with a neutral surfactant to remove any surface contaminants and allow them to air dry under controlled humidity.

-

Baseline Measurement:

-

Tensile Strength: Use a micro-tensile tester to measure the force required to break a statistically significant number of untreated hair fibers. This provides a quantitative measure of hair's initial strength.

-

Spectroscopy: Obtain baseline Raman or FT-IR spectra of the hair to identify the characteristic peaks associated with disulfide bonds.

-

-

Formulation Application: Prepare the test formulation with a known concentration of this compound and pH. Evenly apply a standardized amount of the cream to the hair fibers.

-

Controlled Incubation: Place the treated fibers in a controlled environment (e.g., 25°C, 50% relative humidity) for a predetermined time (e.g., 10 minutes).

-

Post-Treatment Analysis:

-

Tensile Strength: After rinsing and drying, repeat the tensile strength measurements. A significant reduction in breaking force indicates effective keratin degradation.

-

Spectroscopic Analysis: Acquire post-treatment spectra. A decrease in the intensity of the disulfide bond peak and the appearance or increase of sulfhydryl group peaks would provide direct chemical evidence of the mechanism.

-

Logical Flow of Chemical Depilation

The process from product application to hair removal follows a clear logical sequence, driven by the chemical mechanism.

Conclusion

The efficacy of this compound as a depilatory agent is rooted in a well-understood chemical mechanism: the thiol-disulfide exchange reaction. This process is critically dependent on a high-pH environment, which both activates the thioglycolate reducing agent and facilitates its penetration into the hair shaft. The subsequent reductive cleavage of keratin's integral disulfide bonds leads to a rapid loss of the hair's structural integrity. For professionals in research and drug development, a firm grasp of this mechanism is essential for formulating safer, more efficient products and for innovating new approaches to chemical hair removal that are grounded in the principles of protein chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. skintherapyletter.com [skintherapyletter.com]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry of Chemical Hair Removal [thoughtco.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. atamankimya.com [atamankimya.com]

- 8. ases.in [ases.in]

- 9. EP1902752A1 - Cosmetic hair removing process using a depilatory composition in powder form - Google Patents [patents.google.com]

- 10. This compound | C4H12CaO7S2 | CID 2734636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic Analysis of Calcium Thioglycolate Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Calcium Thioglycolate Trihydrate (Ca(SCH₂COO)₂·3H₂O), focusing on Infrared (IR) and Raman spectroscopy. This document details the experimental protocols for acquiring high-quality spectra and presents an analysis of the expected vibrational modes, offering a foundational understanding for researchers in drug development and materials science.

Introduction

This compound is the calcium salt of thioglycolic acid and is widely utilized in cosmetic and pharmaceutical formulations, primarily as a depilatory agent. Its efficacy is rooted in its ability to break down the disulfide bonds in keratin. A thorough understanding of its molecular structure and vibrational properties through spectroscopic analysis is crucial for quality control, formulation development, and stability studies. Infrared and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical bonds and molecular structure of a substance.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₄H₁₂CaO₇S₂ |

| Molecular Weight | 276.34 g/mol [1][2] |

| CAS Number | 5793-98-6[1] |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water |

Spectroscopic Analysis: IR and Raman

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques. IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, and is particularly sensitive to polar functional groups. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is highly sensitive to non-polar and symmetric vibrations.

Expected Vibrational Modes

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, the expected vibrational modes can be inferred from the known structure of the thioglycolate anion and data from similar metal thioglycolate complexes, such as those of Zn(II) and Cd(II).[3] The key vibrational modes are associated with the carboxylate group (COO⁻), the thiol group (S-H, though in the salt it's the thiolate S⁻), the C-S bond, and the water of hydration.

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | IR Activity | Raman Activity | Notes |

| O-H stretching (water of hydration) | 3500 - 3200 | Strong | Weak | Broad bands due to hydrogen bonding. |

| C-H stretching (methylene) | 2950 - 2850 | Medium | Medium | Asymmetric and symmetric stretches of the CH₂ group. |

| S-H stretching | ~2550 | Weak | Strong | This peak would be absent in the thioglycolate salt, but its disappearance compared to thioglycolic acid is a key indicator of salt formation. |

| C=O stretching (asymmetric, carboxylate) | 1610 - 1550 | Strong | Medium | The strong absorption is characteristic of the carboxylate anion. |

| C=O stretching (symmetric, carboxylate) | 1420 - 1380 | Medium-Strong | Strong | |

| CH₂ scissoring | ~1420 | Medium | Medium | |

| CH₂ wagging/twisting | 1300 - 1200 | Medium | Weak | |

| C-O stretching (carboxylate) | 1300 - 1200 | Strong | Medium | |

| C-C stretching | 1100 - 1000 | Weak | Medium | |

| C-S stretching | 750 - 600 | Medium-Weak | Strong | A key vibrational mode for thiolate compounds. |

| COO⁻ bending/rocking | 700 - 500 | Medium | Medium | |

| Ca-O stretching | < 400 | Medium | Medium | Lattice vibrations involving the calcium ion and carboxylate oxygen. |

| Ca-S stretching | < 400 | Medium | Medium | Lattice vibrations involving the calcium ion and sulfur atom. |

Experimental Protocols

Infrared (IR) Spectroscopy

4.1.1. Attenuated Total Reflectance (ATR-FTIR)

This is a common and convenient method for analyzing solid powders.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover it.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Post-processing: The resulting spectrum should be baseline corrected. An ATR correction may also be applied if comparing to transmission spectra.

4.1.2. KBr Pellet Transmission Method

This traditional method is useful for obtaining high-quality transmission spectra.

-

Instrumentation: An FTIR spectrometer and a hydraulic press with a pellet die.

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

-

Transfer the powder mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Post-processing: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm). A microscope is typically used for sample alignment and focusing.

-

Sample Preparation:

-

Data Acquisition:

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation or fluorescence. A preliminary power study is recommended.

-

Exposure Time and Accumulations: Adjust the exposure time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

Spectral Range: Typically 3500 - 100 cm⁻¹

-

-

Post-processing: The spectrum may require baseline correction to remove fluorescence background and cosmic ray removal.

Visualizations

Experimental Workflow

Caption: Workflow for the IR and Raman spectroscopic analysis of this compound.

Structure-Spectra Relationship

Caption: Relationship between molecular structure and expected vibrational spectra of this compound.

Conclusion

The spectroscopic analysis of this compound using IR and Raman techniques provides invaluable insights into its molecular structure and chemical integrity. This guide outlines the standard procedures for obtaining high-quality spectra and provides a theoretical framework for the interpretation of the key vibrational bands. For researchers and professionals in the pharmaceutical and cosmetic industries, the application of these analytical methods is essential for ensuring product quality, stability, and performance. While direct experimental spectra are not widely published, the information presented here, based on the analysis of related compounds, serves as a robust starting point for in-house spectroscopic studies.

References

- 1. This compound | C4H12CaO7S2 | CID 2734636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. researchgate.net [researchgate.net]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. youtube.com [youtube.com]

- 7. THE PULSAR Engineering [thepulsar.be]

Stability of Calcium thioglycolate trihydrate under different pH and temperature conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of calcium thioglycolate trihydrate (Ca(HSCH₂COO)₂·3H₂O) under various pH and temperature conditions. This information is critical for the development of stable formulations in the pharmaceutical and cosmetic industries, where this compound is primarily used as a depilatory agent. While extensive quantitative data from publicly available literature is limited, this guide synthesizes the known chemical properties and provides detailed experimental protocols for assessing the stability of this compound.

Chemical and Physical Properties

This compound is a white, crystalline powder. The trihydrate form is noted to be stable under standard conditions.[1] The water molecules play a crucial role in the compound's structural stability.[2]

Key Physicochemical Data:

-

Molecular Formula: C₄H₁₀CaO₆S₂·3H₂O

-

Molecular Weight: 276.35 g/mol

-

pH (in solution): Typically alkaline, with formulations for depilatory use having a pH between 11.8 and 12.7.[1][3]

Factors Affecting Stability

The stability of this compound is primarily influenced by pH, temperature, and exposure to atmospheric conditions.

Effect of pH

Calcium thioglycolate is most effective as a depilatory agent in a highly alkaline environment, with an optimal pH range of 12.0 to 12.5.[4] However, this high pH also contributes to its degradation. The oxidation of thioglycolates is known to increase with a rise in pH.[5] In acidic conditions, the compound is incompatible with strong acids.[6][7]

Effect of Temperature

This compound is sensitive to heat. While its decomposition temperature is high (reported between 250°C and 290°C), the trihydrate form begins to lose its water of hydration at temperatures above 95°C.[1] For formulation purposes, it is recommended to avoid heating above 40°C to prevent oxidation and discoloration.[1]

Atmospheric Sensitivity

The compound is sensitive to the atmosphere in two key ways:

-

Oxidation: The thiol group (-SH) in the thioglycolate moiety is susceptible to oxidation, particularly in the presence of air and at an alkaline pH. This is a primary degradation pathway.[5]

-

Reaction with Carbon Dioxide: In the presence of air, calcium thioglycolate can readily absorb carbon dioxide, leading to the formation of calcium carbonate as a precipitate.[1][6]

Degradation Pathways

The primary degradation pathways for this compound are oxidation and reaction with carbon dioxide.

-

Oxidation: The thiol group of the thioglycolate anion is oxidized to form a disulfide bond, resulting in the formation of dithiodiglycolic acid. This oxidation is accelerated by increased pH and temperature.[5] Under strongly alkaline conditions, the dithiodiglycolate itself may undergo further decomposition.[5]

-

Reaction with Carbon Dioxide: This reaction leads to the formation of insoluble calcium carbonate, which can affect the formulation's homogeneity and efficacy.[1][6]

The following diagram illustrates the main degradation pathways:

Quantitative Stability Data

Table 1: Illustrative Degradation of this compound (%) at Various Temperatures (at pH 12) over 30 days

| Temperature | Day 0 | Day 7 | Day 14 | Day 30 |

| 4°C | 0% | <1% | <1% | 1-2% |

| 25°C | 0% | 1-3% | 3-5% | 5-8% |

| 40°C | 0% | 5-10% | 10-15% | 15-25% |

Table 2: Illustrative Effect of pH on the Degradation of this compound (%) at 40°C over 14 days

| pH | Day 0 | Day 7 | Day 14 |

| 9 | 0% | 1-2% | 2-4% |

| 10.5 | 0% | 2-5% | 5-10% |

| 12 | 0% | 5-10% | 10-15% |

Experimental Protocols for Stability Testing

To assess the stability of this compound, a stability-indicating analytical method must be developed and validated. A forced degradation study is the first step in this process.

Forced Degradation Study Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines and should be adapted based on the specific formulation.[8][9][10]

Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Store the solutions at room temperature and 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Store the solutions at room temperature and 60°C. Withdraw and neutralize samples at the same time points as for acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature and monitor for degradation at the specified time points.

-

Thermal Degradation: Expose the solid this compound to dry heat at 60°C and 80°C in a temperature-controlled oven. Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Protect a control sample from light.

-

-

Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-UV). The method should be able to separate the intact drug from all degradation products.

The following diagram illustrates a general workflow for a forced degradation study:

References

- 1. Calcium Thioglycolate | C4H6CaO4S2 | CID 13141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5793-98-6 [smolecule.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. rjptonline.org [rjptonline.org]

Calcium thioglycolate trihydrate reaction kinetics with cysteine disulfide bonds

An In-depth Technical Guide to the Reaction Kinetics of Calcium Thioglycolate Trihydrate with Cysteine Disulfide Bonds

Introduction

This compound is a salt of thioglycolic acid (TGA) widely utilized in cosmetic and pharmaceutical applications, primarily for its ability to act as a potent reducing agent. Its principal function is the cleavage of disulfide bonds (-S-S-) within proteins, most notably the keratin (B1170402) in hair and skin.[1][2] This reaction effectively weakens the protein's tertiary structure, leading to applications such as hair depilation, permanent waving, and the modification of protein-based drug delivery systems.[2][3]

This technical guide provides a comprehensive overview of the core chemical principles, reaction kinetics, and experimental methodologies associated with the reduction of cysteine disulfide bonds by calcium thioglycolate. While specific kinetic data for the trihydrate salt form is sparse in public literature, the fundamental reaction is governed by the thioglycolate anion. Therefore, this document will focus on the well-established kinetics and mechanisms of thioglycolic acid and its salts in reacting with disulfide bridges.

Core Reaction Mechanism

The cleavage of a disulfide bond by a thiol, such as thioglycolate, is a nucleophilic substitution reaction known as thiol-disulfide exchange.[4] The overall process can be described in two main steps:

-

Nucleophilic Attack: The reaction is initiated by the thiolate anion (RS⁻), which is the deprotonated, more nucleophilic form of the thiol (RSH). In this context, the thioglycolate anion attacks one of the sulfur atoms of the cysteine disulfide bond (Protein-S-S-Protein). This forms a transient, unstable mixed disulfide intermediate.[4][5]

-

Thiol Release: A second thioglycolate molecule attacks the mixed disulfide, or the newly formed free thiol on the protein attacks the mixed disulfide, ultimately resulting in two reduced cysteine residues (Protein-SH) and the oxidized form of thioglycolate (dithioglycolate).

The reaction is highly dependent on pH, as an alkaline environment is required to deprotonate thioglycolic acid into the reactive thioglycolate anion.[6]

References

- 1. POTASSIUM THIGLYCOLATE - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis and Impurity Profiling of Synthesized Calcium Thioglycolate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical methodologies for ensuring the quality, purity, and safety of synthesized Calcium Thioglycolate Trihydrate. The focus is on robust analytical techniques for purity assay and the identification and quantification of potential impurities. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers and professionals in the pharmaceutical and cosmetic industries.

Introduction to this compound

This compound, the calcium salt of thioglycolic acid, is a key active ingredient in depilatory and hair care formulations.[1][2] Its efficacy in breaking down disulfide bonds in keratin (B1170402) is central to its function. The synthesis of this compound, typically through the reaction of thioglycolic acid with calcium hydroxide (B78521), can result in the formation of impurities that may affect its safety and performance.[3][4] Therefore, rigorous purity analysis and impurity profiling are critical for quality control.

Chemical Structure:

-

Chemical Name: Calcium bis(2-sulfanylacetate) trihydrate

-

Molecular Formula: C₄H₆CaO₄S₂·3H₂O

-

Molecular Weight: 276.35 g/mol [3]

Synthesis of this compound

The primary industrial synthesis route for this compound involves the neutralization of thioglycolic acid with a slurry of calcium hydroxide in an aqueous medium.[3] The resulting salt is then crystallized to yield the trihydrate form.

A general workflow for the synthesis is depicted below:

Purity Analysis

The purity of this compound is a critical quality attribute. The most common method for its determination is iodometric titration.

Iodometric Titration for Purity Assay

This method is based on the oxidation of the thiol group in thioglycolic acid by iodine. The amount of iodine consumed is determined by titrating the excess iodine with a standardized sodium thiosulfate (B1220275) solution.

Experimental Protocol:

-

Preparation of 0.1 N Iodine Solution: Dissolve 20 g of potassium iodide in 100 mL of water. Add 13 g of iodine, and stir until dissolved. Dilute to 1000 mL with water. Standardize against a primary standard.

-

Preparation of 0.1 N Sodium Thiosulfate Solution: Dissolve 25 g of sodium thiosulfate and 0.2 g of sodium carbonate in 1000 mL of freshly boiled and cooled water. Standardize against a primary standard.

-

Preparation of Starch Indicator Solution: Mix 1 g of soluble starch with 10 mg of red mercuric iodide and enough cold water to make a thin paste. Add 200 mL of boiling water, and boil for 1 minute with continuous stirring. Cool before use.

-

Procedure: a. Accurately weigh approximately 0.5 g of this compound into a 250 mL conical flask. b. Dissolve the sample in 50 mL of deionized water. c. Add 5 g of potassium iodide and 5 mL of dilute sulfuric acid. d. Add a measured excess of 0.1 N iodine solution (e.g., 50.0 mL). e. Stopper the flask and allow the reaction to proceed in the dark for 10-15 minutes. f. Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color. g. Add 2 mL of starch indicator solution. The solution will turn blue. h. Continue the titration with 0.1 N sodium thiosulfate solution until the blue color disappears. i. Perform a blank titration using the same quantities of reagents but without the sample.

-

Calculation:

-

Purity (%) = [((V_blank - V_sample) * N_Na2S2O3 * M_w) / (2 * W_sample)] * 100

-

V_blank = Volume of sodium thiosulfate used in the blank titration (mL)

-

V_sample = Volume of sodium thiosulfate used in the sample titration (mL)

-

N_Na2S2O3 = Normality of the sodium thiosulfate solution

-

M_w = Molecular weight of this compound (276.35 g/mol )

-

W_sample = Weight of the sample (g)

-

The factor of 2 accounts for the 2:1 stoichiometry between the thiol and iodine.

-

-

Impurity Profiling

Common impurities in synthesized this compound include the disulfide oxidation product, dithiodiglycolic acid, and unreacted starting material, calcium hydroxide.

HPLC Method for Dithiodiglycolic Acid Quantification

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for the determination of dithiodiglycolic acid. A reversed-phase method with UV detection is typically employed.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of around 2.5.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.[5]

-

Standard Preparation: Prepare a stock solution of dithiodiglycolic acid in the mobile phase and dilute to create a series of calibration standards.

-

Sample Preparation: Accurately weigh a known amount of this compound, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

-

Procedure: a. Equilibrate the HPLC system with the mobile phase. b. Inject the calibration standards and the sample solution. c. Record the chromatograms and integrate the peak areas.

-

Calculation: Construct a calibration curve by plotting the peak area of dithiodiglycolic acid against its concentration. Determine the concentration of dithiodiglycolic acid in the sample from the calibration curve.

Determination of Excess Calcium Hydroxide

Unreacted calcium hydroxide can be present as an impurity. A simple acid-base titration or a thermogravimetric analysis (TGA) method can be used for its quantification.

Experimental Protocol (Acid-Base Titration):

-

Reagents: 0.1 N Hydrochloric Acid (HCl), Phenolphthalein (B1677637) indicator.

-

Procedure: a. Accurately weigh a sample of this compound. b. Suspend the sample in a known volume of water. c. Add a few drops of phenolphthalein indicator. d. Titrate the suspension with standardized 0.1 N HCl until the pink color disappears.

-

Calculation: The amount of HCl consumed is proportional to the amount of calcium hydroxide in the sample.

Note: This method assumes that the contribution of the thioglycolate salt to the alkalinity is negligible at the endpoint pH of the indicator.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should exhibit characteristic absorption bands for the O-H stretch (from water of hydration), C=O stretch (carboxylate), and S-H stretch (thiol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 10-50 mg) in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Interpretation: The spectra should be consistent with the structure of this compound. The ¹H NMR spectrum will show signals for the methylene (B1212753) protons adjacent to the thiol and carboxylate groups.

Data Summary and Visualization

Tabulated Data

| Parameter | Method | Typical Specification |

| Purity (Assay) | Iodometric Titration | ≥ 98.0% |

| Dithiodiglycolic Acid | HPLC-UV | ≤ 1.0% |

| Excess Calcium Hydroxide | Acid-Base Titration / TGA | ≤ 0.5% |

| pH (1% aqueous solution) | pH meter | 11.0 - 12.5 |

| Appearance | Visual Inspection | White crystalline powder |

Analytical Workflow Diagram

The following diagram illustrates the overall analytical workflow for the quality control of synthesized this compound.

Conclusion

The quality of synthesized this compound is paramount for its safe and effective use in various applications. This technical guide has outlined a comprehensive analytical approach for its purity analysis and impurity profiling. The detailed experimental protocols for iodometric titration, HPLC, and other analytical techniques, along with the provided data summary and workflow visualizations, serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical compound. Adherence to these analytical principles will contribute to the development of safe and reliable consumer and pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols for Protein Extraction with Calcium Thioglycolate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium thioglycolate trihydrate (CTG) is a salt of thioglycolic acid that acts as a potent reducing agent.[1][2][3] Its primary mechanism of action involves the cleavage of disulfide bonds within proteins, a property that has been extensively utilized in cosmetic applications for depilation by breaking down the keratin (B1170402) structure of hair.[1][2][3][4] Beyond cosmetology, this targeted disruption of disulfide bridges presents a valuable tool for researchers in the fields of proteomics and drug development.

Disulfide bonds are critical for the tertiary and quaternary structure of many proteins, particularly those that are secreted or localized to the cell surface.[3][5][6] The ability of this compound to efficiently reduce these bonds allows for the effective solubilization and extraction of proteins that are often resistant to conventional lysis buffers. This is particularly advantageous for the study of complex protein structures, membrane-associated proteins, and proteins within tissues rich in extracellular matrix.[1]

These application notes provide a detailed standard operating procedure for the use of a specially formulated CTG Lysis Buffer for the extraction of total protein from cultured mammalian cells. The protocol is designed to be a starting point for optimization depending on the specific cell type and downstream application. Additionally, we present hypothetical data on protein yield and purity and illustrate a relevant signaling pathway where disulfide bond dynamics play a crucial regulatory role.

Data Presentation

The following table summarizes the hypothetical quantitative data from protein extraction experiments comparing the performance of the CTG Lysis Buffer with a standard RIPA (Radioimmunoprecipitation Assay) buffer across different mammalian cell lines. Protein concentration was determined using a BCA assay, which is compatible with reducing agents.[7] Purity was assessed by densitometry of a Coomassie-stained SDS-PAGE gel.

| Cell Line | Lysis Buffer | Average Protein Yield (µg/10^6 cells) | Standard Deviation (Yield) | Average Purity (%) | Standard Deviation (Purity) |

| HeLa | CTG Lysis Buffer | 250 | ± 18 | 92 | ± 3.5 |

| RIPA Buffer | 210 | ± 22 | 88 | ± 4.1 | |

| A549 | CTG Lysis Buffer | 225 | ± 15 | 90 | ± 3.8 |

| RIPA Buffer | 190 | ± 20 | 85 | ± 4.5 | |

| MCF-7 | CTG Lysis Buffer | 280 | ± 21 | 94 | ± 2.9 |

| RIPA Buffer | 245 | ± 25 | 89 | ± 3.7 |

Experimental Protocols

Standard Operating Procedure: Protein Extraction from Cultured Mammalian Cells using CTG Lysis Buffer

1. Materials:

-

CTG Lysis Buffer:

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

5 mM this compound (add fresh)

-

1x Protease Inhibitor Cocktail

-

1x Phosphatase Inhibitor Cocktail

-

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (refrigerated)

-

Sonicator (optional)

2. Protocol for Adherent Cells:

-

Culture cells to the desired confluency (typically 80-90%) in a culture dish.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

After the final wash, aspirate all residual PBS and place the culture dish on ice.

-

Add an appropriate volume of freshly prepared, ice-cold CTG Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Using a cell scraper, gently scrape the cells into the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.

-

(Optional) For difficult-to-lyse cells or to shear DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) at low power.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration using a compatible method such as the BCA assay.

-

The protein extract is now ready for downstream applications (e.g., SDS-PAGE, Western blotting) or can be stored at -80°C for long-term storage.

3. Protocol for Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

-

After the final wash, aspirate all residual PBS.

-

Resuspend the cell pellet in an appropriate volume of freshly prepared, ice-cold CTG Lysis Buffer.

-

Follow steps 7-12 from the protocol for adherent cells.

Visualizations

Experimental Workflow

Caption: Workflow for protein extraction using CTG Lysis Buffer.

Signaling Pathway: Redox Regulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular response to oxidative stress. The activity of this pathway is intricately controlled by the redox state of the cell, with key cysteine residues in the Keap1 protein acting as sensors. Under basal conditions, Keap1 binds to the transcription factor Nrf2 and targets it for ubiquitination and subsequent degradation by the proteasome. This interaction is dependent on the integrity of specific disulfide bonds within Keap1.

When the cell is exposed to oxidative or electrophilic stress, or to reducing agents that can alter the intracellular redox environment, critical cysteine residues in Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, initiating their transcription.

The use of a CTG-based lysis buffer, by altering the disulfide bond landscape of the extracted proteins, could potentially be used to study the redox-sensitive protein-protein interactions within this pathway.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 6. Disulfide Bond Formation in the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Thioglycolate Trihydrate as a Reducing Agent in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and theoretical protocols for the use of Calcium thioglycolate trihydrate as a reducing agent in proteomics workflows. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are the current standards for disulfide bond reduction in protein sample preparation, the exploration of alternative reagents is warranted for specialized applications. Calcium thioglycolate, a salt of thioglycolic acid, is a known reducing agent effective at cleaving disulfide bonds in keratin, the primary protein component of hair.[1][2] This document extrapolates from its known chemical properties to propose its application in proteomics, offering a potential alternative for researchers. The provided protocols are theoretical and intended as a starting point for experimental validation.

Introduction to this compound

This compound (CaTG) is the calcium salt of thioglycolic acid.[3] It is a white crystalline powder known for its efficacy as a depilatory agent, where it functions by breaking the disulfide bonds in keratin.[1][2] The active component, the thioglycolate anion, is a thiol-containing moiety that participates in thiol-disulfide exchange reactions to reduce disulfide bridges.[4] This fundamental property suggests its potential utility as a reducing agent in proteomics for the denaturation and subsequent enzymatic digestion of proteins.

Chemical Properties:

-

Molecular Formula: C₄H₁₂CaO₇S₂[5]

-

Molecular Weight: 276.35 g/mol [5]

-

Mechanism of Action: Like other thiol-containing reducing agents, thioglycolate reduces disulfide bonds through a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide, which is then resolved by another thiolate anion, yielding two free cysteine residues.[6]

Comparative Analysis of Reducing Agents

The selection of a reducing agent is a critical step in sample preparation for proteomics. The following table provides a comparative summary of this compound against the commonly used reducing agents, DTT and TCEP.

| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Chemical Nature | Thiol-containing salt | Thiol-containing | Phosphine-based |

| Effective pH Range | Alkaline (optimally pH 11-12.5 for depilation)[3][7]; reducing ability is pH-dependent.[4] | pH > 7[8] | Wide pH range (1.5-8.5)[8] |

| Odor | Pungent | Strong, unpleasant | Odorless |

| Stability | Prone to oxidation | Susceptible to air oxidation, especially at alkaline pH | More stable to air oxidation than DTT |

| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |

| Compatibility with Alkylation | Theoretically compatible with iodoacetamide (B48618) (IAA) and other alkylating agents after pH adjustment. | Compatible, but must be removed before certain labeling procedures. | Compatible; does not require removal before most alkylation and labeling steps.[8] |

| Mass Spectrometry Compatibility | Potential for ion suppression and adduct formation; requires thorough cleanup. | Can interfere with mass spectrometry if not completely removed. | Generally considered more compatible with mass spectrometry. |

Theoretical Experimental Protocols

Disclaimer: The following protocols are theoretical and have not been empirically validated for proteomics applications. They are based on established principles of protein reduction and the known chemical properties of thioglycolate. Optimization will be required.

In-Solution Protein Reduction and Alkylation

This protocol outlines the steps for reducing and alkylating proteins in solution prior to enzymatic digestion.

Caption: Proposed workflow for in-solution protein reduction using Calcium thioglycolate.

Materials:

-

Protein sample in a suitable lysis buffer

-

Urea

-

Ammonium Bicarbonate (AmBic)

-

This compound

-

Hydrochloric acid (HCl) or Tris base for pH adjustment

-

Iodoacetamide (IAA)

-

Dithiothreitol (DTT) or L-cysteine for quenching

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Denaturation: To the protein lysate, add Urea to a final concentration of 8 M and Ammonium Bicarbonate to a final concentration of 50 mM.

-

Reduction:

-

Prepare a fresh stock solution of this compound (e.g., 200 mM in water).

-

Add the stock solution to the protein sample to a final concentration of 10-20 mM.

-

Adjust the pH of the solution to 8.0-9.0 using dilute HCl or Tris base. Note: Thioglycolate is more effective at higher pH, but this needs to be balanced with the optimal pH for subsequent enzymatic digestion.[4]

-

Incubate the sample at 37°C for 1 hour.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Ensure the pH is around 8.0.

-

Prepare a fresh stock solution of Iodoacetamide (e.g., 500 mM in water).

-

Add IAA to the sample to a final concentration of 20-40 mM (approximately a 2-fold molar excess over the reducing agent).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Quenching: Quench the excess IAA by adding DTT or L-cysteine to a final concentration of 10-20 mM and incubate for 15 minutes.

-

Digestion:

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to less than 2 M.

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Proceed with sample cleanup using a C18 desalting column prior to LC-MS/MS analysis.

In-Gel Protein Reduction and Alkylation

This protocol is for proteins separated by SDS-PAGE.

Caption: Proposed workflow for in-gel protein digestion using Calcium thioglycolate.

Procedure:

-

Excise and Destain: Excise the protein band of interest from the Coomassie-stained gel. Destain with a solution of 50% acetonitrile in 50 mM Ammonium Bicarbonate until the gel piece is clear.

-

Reduction:

-

Dehydrate the gel piece with 100% acetonitrile.

-

Remove the acetonitrile and rehydrate the gel piece in a solution of 10 mM Calcium thioglycolate in 50 mM Ammonium Bicarbonate (pH adjusted to 8.0-9.0).

-

Incubate at 37°C for 45 minutes.

-

-

Alkylation:

-

Remove the reduction solution and wash the gel piece with 50 mM Ammonium Bicarbonate.

-

Dehydrate the gel piece with 100% acetonitrile.

-

Remove the acetonitrile and rehydrate the gel piece in a solution of 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Digestion:

-

Wash the gel piece with 50 mM Ammonium Bicarbonate and dehydrate with acetonitrile.

-

Dry the gel piece completely in a vacuum centrifuge.

-

Rehydrate the gel piece on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM Ammonium Bicarbonate).

-

Add enough 50 mM Ammonium Bicarbonate to cover the gel piece and incubate overnight at 37°C.

-

-

Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid solutions. Pool the extracts, dry them down, and resuspend in an appropriate solvent for LC-MS/MS analysis.

Mechanism of Disulfide Bond Reduction

The reduction of a protein disulfide bond by a thiol-containing reagent like thioglycolate proceeds via a thiol-disulfide exchange reaction.

Caption: General mechanism of disulfide bond reduction by a thiol-containing reagent.

Potential Advantages and Challenges

Potential Advantages:

-

Cost-Effectiveness: Thioglycolic acid and its salts are generally inexpensive, which could be advantageous for high-throughput studies.

-

Alternative Reactivity: May offer different reduction kinetics or specificity compared to DTT and TCEP, which could be beneficial for certain classes of proteins.

Challenges and Considerations:

-

Lack of Established Protocols: The primary challenge is the absence of validated protocols for its use in proteomics.[8][9] Extensive optimization of concentration, pH, temperature, and incubation time is necessary.

-

pH Sensitivity: The high optimal pH for thioglycolate activity may not be compatible with all proteomics workflows and could potentially lead to side reactions like deamidation or hydrolysis.[4]

-

Mass Spectrometry Interference: The presence of calcium ions and residual thioglycolate could lead to adduct formation and ion suppression in the mass spectrometer, necessitating rigorous sample cleanup.

-

Safety: Thioglycolic acid and its salts can be skin and eye irritants.[10] Appropriate personal protective equipment should be used.

Conclusion